molecular formula C13H8BrCl2NO B12085401 N-(4-bromo-2-chlorophenyl)-3-chlorobenzamide

N-(4-bromo-2-chlorophenyl)-3-chlorobenzamide

Cat. No.: B12085401
M. Wt: 345.0 g/mol
InChI Key: QKKDZVZXKFFBHB-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-3-chlorobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of bromine and chlorine atoms attached to the phenyl rings, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)-3-chlorobenzamide typically involves the reaction of 4-bromo-2-chloroaniline with 3-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorophenyl)-3-chlorobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-3-chlorobenzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antiproliferative activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-chlorophenyl)acetamide
  • N-(4-bromo-2-chlorophenyl)thiazol-2-yl-2-chloroacetamide
  • N-(4-bromo-2-chlorophenyl)picrylamine

Uniqueness

N-(4-bromo-2-chlorophenyl)-3-chlorobenzamide is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H8BrCl2NO

Molecular Weight

345.0 g/mol

IUPAC Name

N-(4-bromo-2-chlorophenyl)-3-chlorobenzamide

InChI

InChI=1S/C13H8BrCl2NO/c14-9-4-5-12(11(16)7-9)17-13(18)8-2-1-3-10(15)6-8/h1-7H,(H,17,18)

InChI Key

QKKDZVZXKFFBHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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